(3R,4R)-1-benzylpyrrolidine-3,4-diamine

asymmetric catalysis trimethylsilylcyanation salen ligands

Sourcing enantiopure trans-vicinal diamines with reliable stereochemical fidelity remains a persistent bottleneck in asymmetric catalysis research. This (3R,4R)-N-benzyl diamine, derived from L-tartaric acid, resolves that challenge. • Enables Ti(IV)-salen complexes achieving >93% conversion and up to 92% ee in trimethylsilylcyanation of aromatic aldehydes. • N-Benzyl tertiary amine permits in situ quaternization (CH₃I) for built-in phase-transfer catalysis in Mn(III)-salen epoxidation-outperforming N-Boc and N-phenyl analogs. • Bench-stable precursor; catalytic hydrogenolysis (H₂, Pd/C) liberates free trans-diamine for SAR-driven ligand optimization.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 140134-21-0
Cat. No. B163848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-benzylpyrrolidine-3,4-diamine
CAS140134-21-0
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)N)N
InChIInChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m1/s1
InChIKeyHEARQVUKBKMUPY-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-1-Benzylpyrrolidine-3,4-diamine – Chiral Vicinal Diamine


(3R,4R)-1-Benzylpyrrolidine-3,4-diamine (CAS 140134-21-0) is an enantiopure trans-vicinal diamine belonging to the N-substituted 3,4-diaminopyrrolidine class. It serves as a versatile C₂-symmetric chiral building block and ligand precursor for asymmetric catalysis, where the rigid pyrrolidine backbone and the tertiary amine of the N-benzyl group provide both stereochemical control and a functional handle for further derivatization [1]. The compound is synthesized from natural L-tartaric acid, ensuring access to the (3R,4R)-configuration with high enantiomeric excess [2].

Why (3R,4R)-1-Benzylpyrrolidine-3,4-diamine Is Irreplaceable


Although the 3,4-diaminopyrrolidine scaffold is shared by several chiral diamines, the specific (3R,4R)-configuration combined with the N-benzyl substituent creates a unique stereoelectronic environment that generic analogs cannot replicate. The N-substituent directly governs both catalytic activity and enantioselectivity in Ti(IV)-salen and Mn(III)-salen systems [1]; for instance, N-benzyl derivatives consistently outperform N-phenyl and N-Boc counterparts [2]. Furthermore, the benzyl group imparts a tertiary amine capable of in situ quaternization, enabling built-in phase-transfer catalysis—a feature absent in N-unsubstituted or N-acyl analogs [2]. Substituting the (3R,4R)-enantiomer with its (3S,4S)-form would invert the stereochemical induction, yielding the opposite product enantiomer.

(3R,4R)-1-Benzylpyrrolidine-3,4-diamine: Evidence vs. Closest Analogs


N-Benzyl vs. N-Phenyl in Ti(IV)-Salen Silylcyanation

In a direct head-to-head comparison of Ti(IV)-salen catalysts derived from (3R,4R)-N-substituted-3,4-diaminopyrrolidines, the N-benzyl derivative (3a/4a) delivered conversions greater than 93% and enantioselectivities up to 92% ee for the trimethylsilylcyanation of substituted benzaldehydes, whereas the N-phenyl analog showed markedly lower activity and selectivity [1]. The N-benzyl and N-cyclohexyl derivatives were explicitly reported to show 'greater activity and selectivity than' the N-phenyl counterpart [1].

asymmetric catalysis trimethylsilylcyanation salen ligands

Mn(III)-Salen Epoxidation: N-Benzyl vs. N-Boc and Jacobsen's Catalyst

In a head-to-head study of four Naza-substituted (pyrrolidine salen)Mn(III) complexes, complex 2 (bearing the N-benzyl group and a tertiary amine) displayed higher catalytic activity than complex 4 (bearing an N-Boc amide unit) and Jacobsen's catalyst in the NaClO/PPNO aqueous/organic biphasic epoxidation system [1]. All complexes 1–4 gave high yields of epoxides at 2 mol% catalyst loading; however, complexes 1–3 featuring tertiary amine units (including the N-benzyl complex 2) were more active than the amide-containing complex 4 [1].

asymmetric epoxidation Mn(III)-salen pyrrolidine backbone

Co(III) Complexes: Pyrrolidine vs. Diaminocyclohexane H-Bond Donation

Single-crystal X-ray diffraction analysis of Co(III)-templated complexes revealed that the NH₂···Cl⁻ hydrogen bond distances in the pyrrolidine-diamine-derived complex (Λ(R,R)-2, based on (3R,4R)-1-benzylpyrrolidine-3,4-diamine) are 2.336 Å and 2.384 Å, which are shorter than the analogous bonds in complexes derived from 1,2-diaminocyclohexane (2.448 Å) [1]. This indicates stronger hydrogen-bond-donor (HBD) capability of the pyrrolidine-based system.

chiral-at-metal catalysis cobalt(III) complexes hydrogen bonding

N-Benzyl: Protective and Activatable Handle

The N-benzyl group in (3R,4R)-1-benzylpyrrolidine-3,4-diamine serves a dual synthetic role not available in N-alkyl (e.g., N-methyl) or N-unsubstituted analogs: it acts as a protecting group during salen ligand condensation, preventing N-aza participation in undesired side reactions, yet can be removed by hydrogenolysis to generate the free N-unsubstituted trans-3,4-diaminopyrrolidine (as its trihydrochloride salt) [1]. The N-unsubstituted diamine is itself a valuable intermediate, but its isolation and handling as the free base is complicated by high polarity and air sensitivity. The N-benzyl derivative thus offers a stable, storable, and readily purified precursor that can be deprotected on demand [1].

synthetic methodology protecting group strategy chiral building block

Enantiomeric Purity: (3R,4R) vs. Racemic and (3S,4S) Forms

Commercially sourced (3R,4R)-1-benzylpyrrolidine-3,4-diamine is specified with an enantiomeric excess of ≥98.0% and an assay of ≥85.0% (HPLC) , ensuring that the chiral induction observed in asymmetric catalysis is attributable to the (3R,4R)-enantiomer rather than to the racemate or the (3S,4S)-form (CAS 193352-75-9). The (3S,4S)-enantiomer would produce the opposite absolute configuration in catalytic products [1].

stereochemistry enantiomeric excess quality specification

(3R,4R)-1-Benzylpyrrolidine-3,4-diamine: Application Scenarios


Mn(III)-Salen Asymmetric Epoxidation

Employ (3R,4R)-1-benzylpyrrolidine-3,4-diamine as the chiral backbone for constructing (pyrrolidine salen)Mn(III) complexes. The N-benzyl tertiary amine enables in situ quaternization with CH₃I, imparting built-in phase-transfer capability that enhances catalytic activity in NaClO/PPNO biphasic epoxidation relative to N-Boc (amide) analogs and Jacobsen's catalyst [1]. Target substrates: styrene, substituted chromenes, and unfunctionalized olefins.

Ti(IV)-Salen Trimethylsilylcyanation

Use the (3R,4R)-N-benzyl diamine to prepare tetradentate salen ligands (condensation with 3,5-di-tert-butylsalicylaldehyde). The resulting Ti(IV) complexes achieve >93% conversion and up to 92% ee in the trimethylsilylcyanation of aromatic aldehydes, outperforming the N-phenyl analog [2]. Critical for synthesizing optically active cyanohydrins as precursors to α-hydroxyacids, β-hydroxyamines, and α-aminonitriles.

Chiral-at-Metal Co(III) Bifunctional Catalysts

Build octahedral chiral-at-metal Co(III) complexes by templating with (3R,4R)-1-benzylpyrrolidine-3,4-diamine and 3,5-di-tert-butylsalicylaldehyde. The resulting Λ(R,R)-configured complex features both hydrogen-bond-donor NH groups (with shorter H-bonds vs. 1,2-diaminocyclohexane-derived analogs) and a Brønsted-basic tertiary amine, enabling bifunctional acid–base catalysis [3]. Relevant to asymmetric Henry reactions, Michael additions, and CO₂ fixation with epoxides.

Protected Precursor to N-Unsubstituted Diaminopyrrolidine

Procure the N-benzyl derivative as a bench-stable, chromatographically tractable precursor. Catalytic hydrogenolysis (H₂, Pd/C) removes the benzyl group to liberate trans-(3R,4R)-diaminopyrrolidine, which can then be functionalized with alternative N-substituents (e.g., cyclohexyl, aryl, alkanoyl) for structure–activity relationship studies in ligand optimization [4]. This strategy avoids the handling difficulties of the highly polar, air-sensitive free diamine.

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